molecular formula C18H19NO2 B4407488 3-(allyloxy)-N-(2-ethylphenyl)benzamide

3-(allyloxy)-N-(2-ethylphenyl)benzamide

Cat. No.: B4407488
M. Wt: 281.3 g/mol
InChI Key: PMFWORGWHRDOCG-UHFFFAOYSA-N
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Description

3-(Allyloxy)-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by an allyloxy (-OCH₂CHCH₂) group at the 3-position of the benzoyl ring and an N-linked 2-ethylphenyl substituent. Its molecular formula is C₁₈H₁₉NO₂, with a molecular weight of 281.35 g/mol (calculated). The compound’s structure combines aromatic, ether, and amide functionalities, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, particularly for neuronal nicotinic acetylcholine receptors (nAChRs) .

Properties

IUPAC Name

N-(2-ethylphenyl)-3-prop-2-enoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-3-12-21-16-10-7-9-15(13-16)18(20)19-17-11-6-5-8-14(17)4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFWORGWHRDOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Position and Selectivity

  • 4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide (Compound 1)

    • Substituents : Allyloxy at 4-position; N-linked 6-methylpyridin-2-yl.
    • Activity : Inhibits hα4β2 nAChRs with IC₅₀ = 6.0 µM and ~5-fold selectivity over hα3β4 nAChRs .
    • Key Difference : The allyloxy group at the para position (vs. meta in the target compound) and the pyridine ring (electron-deficient) alter electronic properties and receptor binding.
  • N-[2-(Allyloxy)phenyl]-3-chlorobenzamide (CAS: 899509-25-2) Substituents: 3-chloro on benzamide; N-linked 2-(allyloxy)phenyl.

N-Substituent Variations

  • 2-Ethoxy-N-(3-ethylphenyl)benzamide Substituents: Ethoxy at 2-position; N-linked 3-ethylphenyl. Properties: LogP = 4.09, molecular weight = 269.34 g/mol.
  • 2-Ethoxy-N-(3-hydroxyphenyl)benzamide

    • Substituents : Ethoxy at 2-position; N-linked 3-hydroxyphenyl.
    • Properties : Polar surface area = 30.54 Ų (due to -OH group).
    • Key Difference : The hydroxyl group enhances hydrogen bonding capacity, improving solubility but possibly reducing membrane permeability compared to the target compound’s ethyl group .

Structure-Activity Relationship (SAR) Insights

Role of Allyloxy Group

  • Positional Effects: Meta-substitution (target compound) vs. para (Compound 1) alters the spatial orientation of the allyloxy group, influencing interactions with hydrophobic pockets in nAChRs .

Impact of N-Substituents

  • Aromatic vs. Aliphatic Groups :
    • Pyridinyl (Compound 1) introduces hydrogen-bond acceptor sites, while 2-ethylphenyl (target compound) enhances lipophilicity (logP ~4.0), favoring membrane penetration .
  • Electron-Donating vs.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP Polar Surface Area (Ų) Key Substituents
3-(Allyloxy)-N-(2-ethylphenyl)benzamide 281.35 ~4.0 ~30 3-allyloxy, 2-ethylphenyl
4-(Allyloxy)-N-(6-methylpyridin-2-yl)benzamide 282.31 N/A ~45 4-allyloxy, 6-methylpyridin-2-yl
N-[2-(Allyloxy)phenyl]-3-chlorobenzamide 287.74 N/A ~30 3-Cl, 2-allyloxy-phenyl
2-Ethoxy-N-(3-ethylphenyl)benzamide 269.34 4.09 ~30 2-ethoxy, 3-ethylphenyl
  • Lipophilicity : The target compound’s logP (~4.0) suggests moderate lipophilicity, balancing membrane permeability and solubility.
  • Hydrogen Bonding: Lack of polar groups (e.g., -OH, -Cl) reduces hydrogen-bond donor capacity compared to analogs like 2-ethoxy-N-(3-hydroxyphenyl)benzamide .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(allyloxy)-N-(2-ethylphenyl)benzamide
Reactant of Route 2
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3-(allyloxy)-N-(2-ethylphenyl)benzamide

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